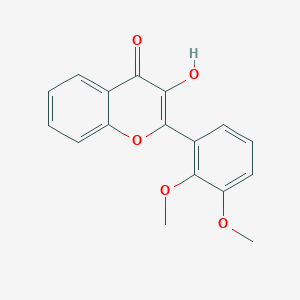

2',3'-Dimethoxy-3-hydroxyflavone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dimethoxyphenyl)-3-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-13-9-5-7-11(16(13)21-2)17-15(19)14(18)10-6-3-4-8-12(10)22-17/h3-9,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUIFZDBIBQKJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=C(C(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 2 ,3 Dimethoxy 3 Hydroxyflavone and Its Analogs

Impact of Hydroxyl Group Position on Biological Activity

The number and location of hydroxyl (-OH) groups on the flavonoid skeleton are paramount in determining their biological activities. These groups are key participants in interactions with biological targets and are central to the antioxidant properties of many flavonoids.

Significance of the 3-Hydroxy Group in Flavonols

The presence of a hydroxyl group at the C3 position of the C ring is a defining feature of flavonols and is considered crucial for many of their biological activities. This 3-hydroxy group, in conjunction with the C4-keto group and the C2=C3 double bond, forms a key structural motif that contributes to the molecule's ability to chelate metal ions and scavenge free radicals. nih.govnih.gov The 3-hydroxyl group is also important for the antibacterial activity of flavonoids, as it can reduce membrane fluidity. researchgate.net Furthermore, the 3-hydroxy group can influence the planarity of the molecule, which in turn affects its interaction with biological receptors. mdpi.com For instance, the 3-hydroxyl group, along with the 5-hydroxyl and 7-hydroxyl groups and the 4-carbonyl group, has been identified as a crucial active substituent of flavonoids that interacts with key residues of DNA gyrase B (GyrB), an important bacterial enzyme. nih.gov

Influence of Other Hydroxylation Patterns (e.g., in A and B rings)

| Flavonol | Number of -OH on B-ring | Binding Constant (Ka) (L/mol) |

|---|---|---|

| Galangin | 0 | 6.43 x 10⁵ |

| Kaempferol | 1 | 2.57 x 10⁶ |

| Quercetin (B1663063) | 2 | 3.65 x 10⁷ |

| Myricetin | 3 | 4.90 x 10⁸ |

Role of Methoxy (B1213986) Substitutions on Activity and Selectivity

The methylation of hydroxyl groups to form methoxy (-OCH₃) groups is another critical structural modification that significantly influences the biological properties of flavonoids. O-methylation can alter a compound's lipophilicity, metabolic stability, and interaction with biological targets. nih.gov

Positional Significance and Number of Methoxy Groups (e.g., 2',3'-dimethoxy versus other patterns)

The position and number of methoxy groups are key determinants of a flavonoid's activity and selectivity. For instance, in the context of antiproliferative activity in HL60 cells, 5-methoxyflavone (B191841) and its derivatives with additional methoxy groups on the B-ring showed significant activity, whereas 6-methoxyflavone (B191845) was inactive. iiarjournals.org This suggests the importance of the substitution pattern on the A-ring. With regard to the B-ring, the introduction of a 4'-methoxy or 3',4'-dimethoxy group into 5,7-dihydroxyflavone yielded potent inhibitors of Cytochrome P450 1B1. nih.gov The presence of methoxy groups can also enhance anti-inflammatory properties. nih.gov For example, a methoxy group at the C7 position of the A ring and a hydroxyl group at the C3' position of the B ring have been shown to enhance the anti-inflammatory activity of flavones. mdpi.com The specific 2',3'-dimethoxy pattern, as seen in the subject compound, contributes to its unique lipophilic character and may influence its interaction with specific biological targets.

| Compound | IC₅₀ (μM) |

|---|---|

| 5,3',4'-trihydroxyflavone | 13 |

| 5,4'-dihydroxyflavone | 28 |

| 5,4'-dimethoxyflavone | 36 |

| 5,3'-dimethoxyflavone | 46 |

| 5-methoxyflavone | 48 |

Quantitative Structure-Activity Relationship (QSAR) and Related Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models can help in understanding the structural requirements for a particular biological effect and in designing new, more potent compounds. For flavonoids, 3D-QSAR studies have been employed to investigate their antioxidant and other biological activities. nih.govrsc.org These studies have highlighted the importance of features such as hydrogen-bond donors and electrostatic fields in determining the antioxidant capacity of flavonoids. Molecular docking, another computational technique, has been used to predict the binding modes of flavonoids with various protein targets, such as DNA gyrase B and the GABAA receptor. nih.govtandfonline.com These computational approaches provide valuable insights into the molecular basis of flavonoid activity and can guide the rational design of analogs of 2',3'-Dimethoxy-3-hydroxyflavone with improved pharmacological profiles.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique used to correlate the biological activity of molecules with their 3D shape and electronic properties. nih.gov The process involves aligning a set of molecules with known activities and calculating their steric and electrostatic fields. These fields are then used to generate a statistical model that can predict the activity of new, untested compounds. The results are often visualized as 3D contour maps, which show regions where modifications to the molecular structure would likely increase or decrease biological activity.

While a specific CoMFA study for this compound was not identified in the surveyed literature, the methodology is widely applied to flavonoid derivatives. A typical CoMFA study on a series of flavone (B191248) analogs would yield insights into:

Steric Fields: Contour maps would indicate where bulky substituents are favored (typically shown in green) or disfavored (yellow) for optimal target binding. For this compound, this could reveal if larger groups than methoxy at the 2' or 3' positions would be beneficial or detrimental.

The predictive power of a CoMFA model is assessed by its cross-validated correlation coefficient (q²) and non-cross-validated correlation coefficient (r²). A robust model with high statistical reliability can guide the rational design of new analogs with improved potency.

Multi-Parameter Optimization (MPO) in Compound Design

A successful drug must possess a balance of many, often conflicting, properties, including potency, selectivity, and appropriate Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. optibrium.com Multi-Parameter Optimization (MPO) is a computational approach that guides the simultaneous optimization of these multiple factors to identify compounds with the highest chance of success. optibrium.cominternational-pharma.com

For a compound like this compound, an MPO approach would be used during the lead optimization phase. A target product profile (TPP) would be defined, outlining the desired criteria for various properties. A scoring profile could be constructed using desirability functions, which map a property value to a score between 0 (unacceptable) and 1 (ideal). international-pharma.com

| Parameter | Property | Criterion (Example) | Weighting |

|---|---|---|---|

| Potency | Target IC50 | < 100 nM | High |

| Selectivity | Selectivity vs. Off-Target X | > 100-fold | High |

| ADME | Aqueous Solubility | > 50 µM | Medium |

| Metabolic Stability (Microsomes) | t½ > 30 min | Medium | |

| Permeability (Caco-2) | > 10 x 10⁻⁶ cm/s | Low | |

| Physicochemical | Lipophilicity (LogP) | 1 - 3 | Medium |

By applying such a profile, analogs of this compound could be designed and prioritized based on a holistic assessment of their properties, guiding medicinal chemistry efforts toward compounds with a balanced, drug-like profile.

Pharmacophore Identification and Principles of Lead Optimization

Pharmacophore Identification

A pharmacophore is the spatial arrangement of key chemical features that a molecule must possess to be recognized by a specific biological target and elicit a response. nih.gov Pharmacophore models can be generated either based on the structure of the target receptor (structure-based) or from a set of known active ligands (ligand-based) when the receptor structure is unknown. nih.gov

For a flavonoid like this compound, a ligand-based pharmacophore model would typically identify features such as:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the carbonyl, hydroxyl, and methoxy groups.

Hydrogen Bond Donors (HBD): The hydrogen atom of the 3-hydroxy group.

Aromatic Rings (AR): The two phenyl rings (A and B rings), which can engage in π-π stacking or hydrophobic interactions.

Hydrophobic Features (HY): The aromatic rings and the methyl groups of the methoxy substituents.

A study on flavone derivatives for aromatase inhibition identified the importance of a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring, along with the critical distances between them, for activity. technologynetworks.com Identifying the specific pharmacophore for this compound against a particular target would allow for virtual screening of compound libraries to find new, structurally diverse molecules with the potential for the same biological activity.

Principles of Lead Optimization

Lead optimization is an iterative process in drug discovery that aims to transform a promising lead compound into a preclinical drug candidate by enhancing its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. danaher.compatsnap.com

Starting with this compound as a lead compound, several optimization strategies could be employed:

Direct Functional Group Modification: SAR data would guide modifications. For example, if a hydrogen bond is found to be crucial at the 3'-position, the methoxy group could be demethylated to a hydroxyl group. Conversely, if metabolic instability is an issue due to the 3-hydroxy group, it could be modified or replaced. danaher.com

Bioisosteric Replacement: This involves substituting a functional group with another group that has similar physical or chemical properties to enhance a desired property without significantly changing the chemical structure. patsnap.com For instance, a methoxy group could be replaced with an ethyl or a trifluoromethyl group to probe steric and electronic effects.

Scaffold Hopping: This advanced technique involves replacing the core flavone structure with a different chemical scaffold while retaining the essential pharmacophoric features. patsnap.com This can lead to the discovery of novel chemical series with improved properties, such as better intellectual property (IP) positioning or enhanced solubility. patsnap.com

Improving Physicochemical Properties: Flavonoids are often hindered by low aqueous solubility and bioavailability. frontiersin.org Lead optimization efforts would focus on modifying the structure to improve these parameters. This could involve reducing lipophilicity or introducing polar functional groups at positions not critical for biological activity. researchgate.net

Each modification would produce a new analog that is then synthesized and tested, with the results feeding back into the design-make-test-analyze cycle to progressively refine the compound's profile. patsnap.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity and purity of 2',3'-Dimethoxy-3-hydroxyflavone?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity, supported by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For crystallographic analysis, single-crystal X-ray diffraction can resolve non-planar conformations caused by steric repulsion between methoxy and hydroxy groups, as seen in torsion angles like C3-C2-C1'-C2' (-113.2°), which influence molecular packing . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Implement OSHA HCS standards:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, tightly sealed goggles, and lab coats. Use NIOSH-approved respirators for prolonged exposure .

- Ventilation : Work in fume hoods or under local exhaust systems to minimize inhalation risks .

- Emergency Protocols : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention if irritation persists .

Q. How can researchers prepare stable stock solutions of this compound for biological assays?

- Methodological Answer : Dissolve the compound in DMSO at 10–50 mM concentrations, ensuring aliquots are stored at -20°C to prevent degradation. For aqueous solubility, use co-solvents like ethanol (≤1% v/v) or cyclodextrin-based carriers. Dilution tables (e.g., 1 mM = 3.18 mL solvent) guide precise preparation . Vortex thoroughly and filter-sterilize (0.22 µm) for cell-based studies.

Advanced Research Questions

Q. How do steric and electronic effects of 2' and 3' substituents influence the compound’s bioactivity?

- Methodological Answer : The 2'-methoxy and 3'-hydroxy groups induce torsional strain (e.g., C2–C1' bond distance: 1.473 Å), creating a non-planar conformation that affects binding to enzymes like cytochrome P450 or kinases. Computational modeling (e.g., molecular docking) paired with crystallographic data can predict interactions. For example, the twisted structure may reduce affinity for planar binding pockets but enhance selectivity for allosteric sites. Validate via mutagenesis studies or competitive binding assays.

Q. What strategies resolve contradictions in reported antioxidant efficacy across different cellular models?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ROS scavenging vs. Nrf2 pathway activation). Standardize protocols:

- Use identical cell lines (e.g., HepG2 for liver studies) and ROS probes (e.g., DCFH-DA).

- Compare EC50 values under normoxic vs. hypoxic conditions .

- Pair in vitro results with in vivo models (e.g., zebrafish larvae) to assess bioavailability . Adjust for solvent interference (e.g., DMSO ≤0.1%).

Q. How can multi-omics approaches elucidate the compound’s neuroprotective mechanisms?

- Methodological Answer : Integrate transcriptomics (RNA-seq) to identify upregulated neurotrophic genes (e.g., BDNF, NGF) and metabolomics (LC-MS) to track changes in oxidative stress markers (e.g., glutathione, malondialdehyde). Phosphoproteomics can map kinase signaling pathways (e.g., Akt/mTOR) . Validate findings in primary neuron cultures exposed to amyloid-beta or H2O2, using siRNA knockdown to confirm target roles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.